![molecular formula C8H15NO B14386694 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol CAS No. 89448-36-2](/img/structure/B14386694.png)
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in medicinal chemistry to improve the physicochemical properties of drug candidates. The bicyclo[2.1.1]hexane scaffold, in particular, is valued for its ability to enhance solubility, activity, and conformational restriction of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of specialized equipment and glassware is often required to ensure the reaction’s efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure can be used to study the effects of conformational restriction on biological activity.
Medicine: It is explored as a potential scaffold for drug development due to its ability to improve solubility and activity.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately affect the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bio-isostere of meta-substituted benzene.
Uniqueness
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol is unique due to its specific bicyclic structure, which provides distinct advantages in terms of solubility, activity, and conformational restriction. This makes it a valuable scaffold in medicinal chemistry and other scientific research areas .
Eigenschaften
CAS-Nummer |
89448-36-2 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-7-2-6(3-7)4-8(7,10)5-9/h6,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
MWNWYDAPDFLSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)CC2(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


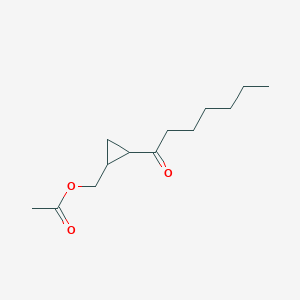
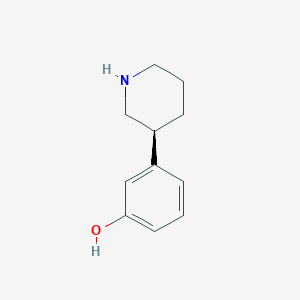
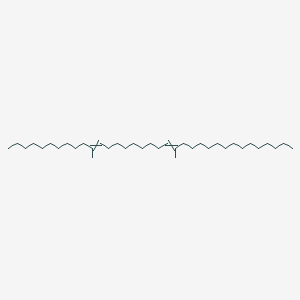
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
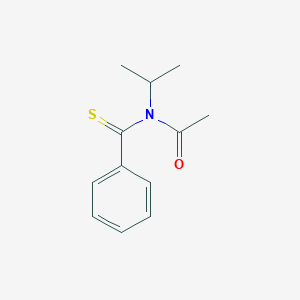

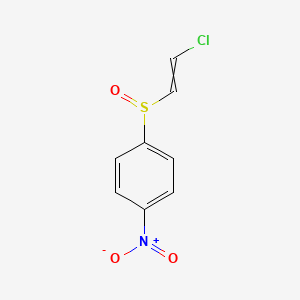


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
